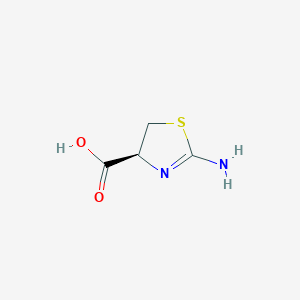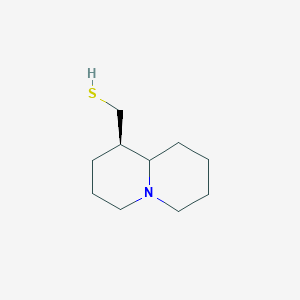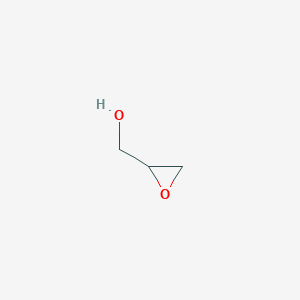
9-Amino-2-bromoacridine
Overview
Description
9-Amino-2-bromoacridine is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of an amino group at the ninth position and a bromine atom at the second position on the acridine ring. Acridine derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, molecular biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-2-bromoacridine typically involves the bromination of 9-aminoacridine. One common method includes the reaction of 9-aminoacridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method. This method combines the starting materials in a polar aprotic solvent, followed by the introduction of bromine. The reaction is conducted at elevated temperatures (70-120°C) to achieve high yields and purity. This approach is advantageous due to its simplicity, cost-effectiveness, and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 9-Amino-2-bromoacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted acridine derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction can yield amine derivatives with different degrees of hydrogenation.
Scientific Research Applications
9-Amino-2-bromoacridine has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 9-Amino-2-bromoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase II. This inhibition leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . Additionally, the bromine atom at the second position enhances the compound’s binding affinity and selectivity for specific DNA sequences .
Comparison with Similar Compounds
9-Aminoacridine: Lacks the bromine atom, resulting in different binding properties and biological activities.
9-Amino-2-nitroacridine: Contains a nitro group instead of a bromine atom, which affects its reactivity and applications.
9-Amino-2,7-dibromoacridine: Has an additional bromine atom at the seventh position, leading to different intercalation properties and biological effects.
Uniqueness of 9-Amino-2-bromoacridine: The presence of the bromine atom at the second position in this compound enhances its DNA intercalation ability and selectivity for specific DNA sequences. This unique feature makes it a valuable compound for applications in medicinal chemistry and molecular biology .
Properties
IUPAC Name |
2-bromoacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHQDINYPPBLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166338 | |
| Record name | 9-Amino-2-bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157996-59-3 | |
| Record name | 9-Amino-2-bromoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157996593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-2-bromoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)







